4-(4-isopropylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
4-(4-isopropylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound that belongs to the class of thienopyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-isopropylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate thieno and triazole derivatives.
Introduction of the benzyl groups: The benzyl groups can be introduced via nucleophilic substitution reactions using benzyl halides.
Thioether formation: The thioether linkage is formed by reacting the intermediate with a thiol derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without significant loss of efficiency.
Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-isopropylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Benzyl halides, thiol derivatives, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.
Material Science: The compound’s unique structure may make it suitable for use in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-isopropylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine derivatives: These compounds share the core structure and may exhibit similar biological activities.
Benzylthio derivatives: Compounds with benzylthio groups may have comparable chemical reactivity and applications.
Uniqueness
4-(4-isopropylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H24N4OS2 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
12-[(2-methylphenyl)methylsulfanyl]-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C25H24N4OS2/c1-16(2)19-10-8-18(9-11-19)14-28-23(30)22-21(12-13-31-22)29-24(28)26-27-25(29)32-15-20-7-5-4-6-17(20)3/h4-13,16H,14-15H2,1-3H3 |
InChI Key |
BEGWVSVAZAJNOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=C(C=C5)C(C)C)SC=C4 |
Origin of Product |
United States |
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